4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile
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Overview
Description
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a methyl group, two oxo groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the oxidation of the corresponding dihydroxy derivative using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electron acceptor, forming stable complexes with various nucleophiles . This property is utilized in its applications in organic synthesis and biological assays.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride .
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile .
- 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid .
Uniqueness
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
40930-88-9 |
---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C8H5NO2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,1H3 |
InChI Key |
MWJNEIGTCLGGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C#N |
Origin of Product |
United States |
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